6-chloro-2-iodo-9-vinyl-9H-purine

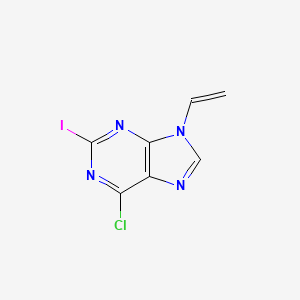

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClIN4 |

|---|---|

Molecular Weight |

306.49 g/mol |

IUPAC Name |

6-chloro-9-ethenyl-2-iodopurine |

InChI |

InChI=1S/C7H4ClIN4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2 |

InChI Key |

SRQTUBRSXTVSRZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=NC2=C1N=C(N=C2Cl)I |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic purine derivative, 6-chloro-2-iodo-9-vinyl-9H-purine. Due to the limited availability of direct experimental data for this specific molecule, this document combines calculated values, data from closely related compounds, and established chemical principles to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 6-chloro-2-iodo-9-vinyl-9H-purine. The molecular weight is calculated from the chemical formula, while other values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIN₄ | Calculated |

| Molecular Weight | 306.49 g/mol | Calculated |

| Melting Point | Estimated: 170-180 °C | Inferred from related purine structures |

| Boiling Point | Estimated: >350 °C (with decomposition) | Inferred from related purine structures |

| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water. | Inferred from related purine structures |

| pKa | Estimated: ~7.5 (for the purine ring nitrogen) | Inferred from related purine structures |

| logP | Estimated: ~2.5 | Inferred from related purine structures |

Synthesis and Characterization

The synthesis of 6-chloro-2-iodo-9-vinyl-9H-purine can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the initial synthesis of 6-chloro-2-iodopurine, followed by a selective N9-vinylation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-chloro-2-iodo-9-vinyl-9H-purine.

Experimental Protocols

Step 1: Synthesis of 6-chloro-2-iodopurine

This protocol is adapted from the synthesis of 6-chloro-2-iodopurine.[1][2]

-

Protection: 6-Chloropurine is reacted with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dioxane to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

-

Iodination: The protected 6-chloropurine is then dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the C2 position, followed by the addition of an iodine source, like molecular iodine (I₂), to yield 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

-

Deprotection: The protecting group is removed under acidic conditions (e.g., with HCl in methanol) to afford 6-chloro-2-iodopurine.

Step 2: N9-Vinylation of 6-chloro-2-iodopurine

-

The synthesized 6-chloro-2-iodopurine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A base, for instance, potassium carbonate (K₂CO₃), is added to the mixture.

-

Vinyl acetate is added, and the reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand (e.g., a phosphine ligand). The reaction mixture is heated to facilitate the vinylation at the N9 position.

-

The final product, 6-chloro-2-iodo-9-vinyl-9H-purine, is then purified using column chromatography.

Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the vinyl protons (typically in the range of 5-7 ppm) and the purine ring proton (H-8, typically around 8-9 ppm). |

| ¹³C NMR | Signals for the vinyl carbons and the carbon atoms of the purine ring. The carbons attached to chlorine and iodine will show characteristic shifts. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (306.49 m/z for [M]⁺), along with characteristic isotopic patterns for chlorine. |

Potential Biological Activity and Signaling Pathways

Purine analogs are well-documented for their diverse biological activities, often acting as antagonists or inhibitors of enzymes involved in nucleic acid metabolism and cellular signaling.[3][4] The structural features of 6-chloro-2-iodo-9-vinyl-9H-purine suggest it could be a candidate for investigation in several areas of drug discovery.

The vinyl group at the N9 position can potentially act as a reactive handle for covalent modification of target proteins, a strategy employed in the design of targeted covalent inhibitors. The chloro and iodo substitutions on the purine ring can influence the molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity and selectivity for target enzymes like kinases or polymerases.[5]

Hypothetical Signaling Pathway Modulation

Given the prevalence of purine-based kinase inhibitors, it is plausible that 6-chloro-2-iodo-9-vinyl-9H-purine could modulate a kinase signaling pathway, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by 6-chloro-2-iodo-9-vinyl-9H-purine.

This diagram illustrates a scenario where the compound could act as an inhibitor of a key kinase, such as RAF, in the MAPK/ERK signaling cascade, a pathway crucial for cell proliferation and survival.

Experimental Workflow for Biological Screening

To evaluate the biological activity of 6-chloro-2-iodo-9-vinyl-9H-purine, a systematic experimental workflow would be employed.

Caption: A typical experimental workflow for the biological evaluation of a novel purine derivative.

This workflow outlines the progression from initial synthesis to in-depth biological characterization, starting with broad screening against a panel of kinases to identify potential targets, followed by cell-based assays to confirm cellular activity and mechanism of action, and culminating in preclinical in vivo studies.

References

- 1. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2-iodo-9-vinyl-9H-purine: A Versatile Intermediate for Drug Discovery and Medicinal Chemistry

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and synthetic utility of 6-chloro-2-iodo-9-vinyl-9H-purine, a key intermediate for the development of novel purine-based therapeutics. This document provides a comprehensive overview of its preparation, characterization, and reactivity in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in drug discovery and medicinal chemistry programs. The strategic placement of chloro, iodo, and vinyl functional groups offers orthogonal reactivity, enabling the selective and sequential elaboration of the purine core to access a diverse range of substituted purine analogs.

Introduction

Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The development of versatile synthetic intermediates that allow for the rapid and efficient diversification of the purine scaffold is therefore of paramount importance. 6-Chloro-2-iodo-9-vinyl-9H-purine is a strategically functionalized purine derivative designed to serve as a flexible building block in organic synthesis. The presence of three distinct reactive sites—a 6-chloro group amenable to nucleophilic aromatic substitution, a 2-iodo group highly reactive in cross-coupling reactions, and a 9-vinyl group for further functionalization or modulation of electronic properties—makes it an exceptionally valuable intermediate for the construction of complex molecular architectures.

This guide will provide a detailed roadmap for the synthesis of 6-chloro-2-iodo-9-vinyl-9H-purine and showcase its potential in generating libraries of novel purine derivatives through various cross-coupling strategies.

Synthesis of 6-Chloro-2-iodo-9-vinyl-9H-purine

The synthesis of the target compound is proposed to be achieved in a two-step sequence starting from the readily available 6-chloro-2-iodopurine. The first step involves the N9-vinylation of the purine core, followed by characterization.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-chloro-2-iodo-9-vinyl-9H-purine.

Experimental Protocol: N9-Vinylation of 6-Chloro-2-iodopurine

Materials:

-

6-Chloro-2-iodopurine

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-2-iodopurine (1.0 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add anhydrous 1,4-dioxane to the flask, followed by vinyl acetate (3.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-chloro-2-iodo-9-vinyl-9H-purine.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized 6-chloro-2-iodo-9-vinyl-9H-purine.

| Property | Expected Value |

| Molecular Formula | C₇H₄ClIN₄ |

| Molecular Weight | 306.49 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.5 (s, 1H, H-8), 7.5 (dd, 1H, J = 16, 8 Hz, vinyl H), 6.0 (d, 1H, J = 16 Hz, vinyl H), 5.5 (d, 1H, J = 8 Hz, vinyl H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 152.0, 151.5, 145.0, 130.0, 125.0, 118.0, 95.0 |

| Mass Spectrometry (ESI) | m/z: 307.9 [M+H]⁺ |

Synthetic Utility of 6-Chloro-2-iodo-9-vinyl-9H-purine

The differential reactivity of the chloro and iodo substituents, along with the presence of the vinyl group, makes 6-chloro-2-iodo-9-vinyl-9H-purine a highly versatile intermediate for the synthesis of a wide array of purine derivatives. The 2-iodo group is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the 6-chloro group, allowing for selective functionalization at the C2 position. Subsequently, the C6-chloro group can be displaced by various nucleophiles.

Selective Cross-Coupling Reactions at the C2-Position

The higher reactivity of the C-I bond allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the C2 position while leaving the C6-chloro group intact.

Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for key structural analogues of 6-chloro-2-iodo-9-vinyl-9H-purine. Due to the limited availability of published spectroscopic data for the specific target molecule, this document focuses on providing a detailed analysis of closely related purine derivatives. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the expected spectroscopic characteristics of this class of compounds. The data is compiled from various scientific sources and is presented in a clear, structured format to facilitate easy comparison and reference.

Spectroscopic Data of 6-chloropurine Derivatives

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) of 6-chloropurine Derivatives

| Compound | Solvent | 1H NMR | 13C NMR | Reference |

| 6-chloro-9-(tetrahydropyran-2-yl)purine | - | - | C-8 (δ 145.1), C-4 (δ 151.6) | [1] |

| 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | CDCl3 | δ= 0.8 (d, 6H, C(CH3)2), J = 5 Hz); 1.6 (s, 5H, 2CH2, CH); 2.7-4.00 (m, 7H, 2CH2O, CH2N, CH); 4.2-4.7 (m, 3H, 2CH, OH); 8.2 (s, 1H, Ar-H); 8.5 (s, 1H, Ar-H) | - | [2] |

| 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | CDCl3 | δ 8.33 (s, 1H), 2.64 (s, 3H), 1.87 (s, 9H) | - | [3] |

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands (cm-1) for a 6-chloropurine Derivative

| Compound | Medium | Key Absorption Bands (cm-1) | Reference |

| 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | neat | 3500, 3100, 2960, 2880 | [2] |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for a 6-chloropurine Derivative

| Compound | Ionization Method | Key Fragments (m/z) | Reference |

| 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | - | 118 (C5H2N4), 100 (C5H8O2), 99 (C5H7O2), 83 (C5H7O), 47 (C3H7) | [2] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of related 6-chloropurine derivatives are crucial for reproducing and building upon existing research.

General Spectroscopic Methods

For the characterization of novel purine derivatives, a standard suite of spectroscopic techniques is typically employed. IR spectra are often recorded on a spectrophotometer using KBr pellets or as a neat oil.[2] 1H and 13C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 250 MHz for protons and 62.9 MHz for carbon, using deuterated solvents like DMSO-d6 or CDCl3 with tetramethylsilane (TMS) as an internal standard.[2] Mass spectra can be obtained using a gas chromatography-mass spectrometry (GC-MS) instrument.[2]

Synthesis of 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol

A mixture of bromoether (20.00 mmol) and 6-chloropurine (20.00 mmol) in DMSO (50 mL) was treated with potassium carbonate (25.00 mmol) and stirred at room temperature for 39 hours.[2] The reaction mixture was then filtered, and the filtrate was poured into ice water, acidified to pH 5 with acetic acid, and extracted with ethyl acetate.[2] The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure.[2] The resulting residue was purified by column chromatography on silica gel to yield the product.[2]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Vinyl Group on 9H-Purine Derivatives: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group onto the 9H-purine scaffold fundamentally alters its reactivity, opening a vast landscape for chemical exploration and the development of novel therapeutic agents. This guide provides a comprehensive overview of the reactivity of the vinyl moiety on 9H-purine derivatives, detailing key reactions, experimental protocols, and their implications in biological signaling pathways.

Synthesis of 9-Vinyl-9H-Purine Derivatives

The primary method for the synthesis of 9-vinyl-9H-purine involves the vinylation of the purine nitrogen. A common and effective method is the reaction of the purine with vinyl acetate in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 9-Vinyl-9H-purine

Materials:

-

9H-Purine

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a solution of 9H-purine (1.0 eq) in anhydrous acetonitrile, add vinyl acetate (1.5 eq), triethylamine (2.0 eq), and triphenylphosphine (0.1 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Palladium(II) acetate (0.05 eq) is added, and the reaction mixture is heated to 80°C under an argon atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 9-vinyl-9H-purine.

Reactivity of the Vinyl Group

The vinyl group on 9H-purine derivatives is an electron-deficient alkene, making it susceptible to a variety of chemical transformations. This reactivity profile allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Michael Addition

The electron-withdrawing nature of the purine ring activates the vinyl group for Michael addition reactions with a wide range of nucleophiles. This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation. 6-Vinylpurines act as Michael acceptors when treated with nucleophilic reagents.[1] While acid-catalyzed additions are possible, reactions with anionic nucleophiles are generally cleaner and more synthetically useful.[1] The position of N-alkylation on 6-vinylpurines influences the reactivity of the vinyl group and the resulting adduct.[1]

Table 1: Michael Addition of Nucleophiles to 6-Vinylpurines [1]

| Nucleophile | Base | Solvent | Time (h) | Product | Yield (%) |

| Diethyl malonate | NaH (1.2 eq) | THF | 48 | 1:1 Adduct | 68 |

| Diethyl malonate | NaH (0.6 eq) | THF | 24 | 1:1 Adduct | 85 |

| Diethyl malonate | NaH (1.2 eq) | MeCN | 24 | 1:2 Adduct | 55 |

| Benzenethiol | Et₃N | THF | 2 | Thioether | 92 |

| Methanol | NaOMe | MeOH | 4 | Methoxyethyl derivative | 78 |

Experimental Protocol: Michael Addition of Diethyl Malonate to 9-Vinyl-9H-purine

Materials:

-

9-Vinyl-9H-purine

-

Diethyl malonate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, a solution of diethyl malonate (1.5 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 9-vinyl-9H-purine (1.0 eq) in anhydrous THF is then added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

Heck Reaction

The palladium-catalyzed Heck reaction provides a versatile method for the arylation or vinylation of the vinyl group on 9H-purine derivatives. This reaction allows for the formation of a C-C bond between the vinyl group and various aryl or vinyl halides/triflates. A chelation-assisted palladium-catalyzed Heck reaction has been developed for the high regioselective diarylation of 9-allyl-9H-purine, leading to the synthesis of 9-(3,3-diaryl-allyl)-9H-purines.[2]

Table 2: Heck Reaction of 9-Vinyl-9H-purine with Aryl Halides

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 85 |

| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 18 | 78 |

| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile | 80 | 24 | 91 |

Experimental Protocol: Heck Reaction of 9-Vinyl-9H-purine with Iodobenzene

Materials:

-

9-Vinyl-9H-purine

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

A mixture of 9-vinyl-9H-purine (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF is degassed with argon.

-

The reaction mixture is heated to 100°C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

Ring-Closing Metathesis (RCM)

For 9H-purine derivatives containing a second alkenyl chain, ring-closing metathesis (RCM) offers a powerful strategy for the synthesis of novel heterocyclic structures. This reaction, typically catalyzed by ruthenium-based catalysts, allows for the formation of cyclic compounds with varying ring sizes. RCM is a versatile method for synthesizing unsaturated rings and has been widely used in organic chemistry.[3]

Table 3: Ring-Closing Metathesis of Di-alkenyl Purine Derivatives

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 9-Allyl-6-vinyl-9H-purine | Grubbs' 2nd Gen. | CH₂Cl₂ | 40 | 6 | Dihydropyrido[1,2-a]purine | 88 |

| 9-(But-3-enyl)-6-vinyl-9H-purine | Hoveyda-Grubbs' 2nd Gen. | Toluene | 80 | 12 | Dihydroazepino[1,2-a]purine | 75 |

Experimental Protocol: Ring-Closing Metathesis of 9-Allyl-6-vinyl-9H-purine

Materials:

-

9-Allyl-6-vinyl-9H-purine

-

Grubbs' 2nd Generation Catalyst

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 9-allyl-6-vinyl-9H-purine (1.0 eq) in anhydrous CH₂Cl₂ is degassed with argon for 20 minutes.

-

Grubbs' 2nd Generation Catalyst (0.05 eq) is added, and the reaction mixture is stirred at 40°C under an argon atmosphere.

-

The reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the cyclized product.

Involvement in Biological Signaling Pathways

Modified purine derivatives, accessible through the reactions of the vinyl group, are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Uric acid, a purine metabolite, has been shown to enhance MAPK pathway-mediated proliferation in vascular smooth muscle cells.[5] Dysregulation of this pathway is a hallmark of many cancers. Certain 9-substituted purine derivatives have been shown to inhibit components of the MAPK/ERK pathway, leading to anti-proliferative effects.

Caption: Inhibition of the MAPK/ERK signaling pathway by 9-vinyl-purine derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, metabolism, and survival. The PI3K/Akt pathway regulates both de novo and salvage purine nucleotide synthesis.[6] This pathway is frequently hyperactivated in human cancers.[7] Modified purine analogs can act as inhibitors of key kinases in this pathway, such as PI3K and Akt, thereby inducing apoptosis and inhibiting tumor growth.

Caption: Inhibition of the PI3K/Akt signaling pathway by 9-vinyl-purine derivatives.

TLR4/MyD88/NF-κB Signaling Pathway

Novel 9-cinnamyl-9H-purine derivatives, which contain a vinyl group within the cinnamyl moiety, have been designed as inhibitors of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[8] This pathway plays a crucial role in the inflammatory response. By disrupting the TLR4-MyD88 protein interaction, these compounds can suppress the downstream activation of NF-κB and the production of pro-inflammatory cytokines, demonstrating their potential as anti-inflammatory agents.[8]

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 9-cinnamyl-purine derivatives.

Conclusion

The vinyl group on 9H-purine derivatives serves as a versatile chemical handle, enabling a wide array of synthetic transformations. The ability to easily perform Michael additions, Heck couplings, and ring-closing metathesis reactions provides medicinal chemists with a powerful toolkit for the synthesis of diverse libraries of purine analogs. The demonstrated involvement of these derivatives in key biological signaling pathways underscores their potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further exploration of the reactivity of the vinyl purine scaffold will undoubtedly lead to the discovery of novel chemical entities with significant biological activity.

References

- 1. scispace.com [scispace.com]

- 2. Chelation-assisted palladium-catalyzed high regioselective heck diarylation reaction of 9-allyl-9H-purine: synthesis of 9-(3,3-diaryl-allyl)-9H-purines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted purine analogs represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have been harnessed for therapeutic intervention in a wide array of diseases. From anticancer and antiviral agents to modulators of protein kinase activity and plant growth regulators, the versatility of the purine scaffold is unparalleled. This technical guide provides an in-depth exploration of the core biological activities of substituted purine analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Purine analogs have long been a mainstay in cancer chemotherapy. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1] A primary mechanism of action for many of these compounds is the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several substituted purine analogs have been developed as potent CDK inhibitors.

Table 1: CDK Inhibitory Activity of Selected Substituted Purine Analogs

| Compound | Substitution Pattern | Target CDK | IC50 (µM) | Cancer Cell Line | Reference |

| Roscovitine (Seliciclib) | 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine | CDK2/cyclin E | 0.65 | - | [3] |

| Purvalanol A | 6-((3-chloro-4-(N-methylcarbamoyl)phenyl)amino)-2-((1S)-1-(hydroxymethyl)-2-methylpropylamino)-9-isopropylpurine | CDK2/cyclin A | 0.004 | - | [3] |

| Olomoucine | 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine | CDK1/cyclin B | 7 | - | [4] |

| Compound 1369 | 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine | cdk1/cyclin B | 14 | - | [5] |

Signaling Pathway: CDK2 Inhibition

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and how its inhibition by purine analogs can lead to cell cycle arrest.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The EGFR signaling pathway is another critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Substituted purines have been designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

Table 2: EGFR Kinase Inhibitory Activity of Selected Substituted Purine Analogs

| Compound | Substitution Pattern | Target | IC50 (nM) | Reference |

| Compound 16 | Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 34 | [6] |

| Compound 4 | Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 54 | [6] |

| Compound 5b | Pyrrolo[3,2-d]pyrimidine derivative | EGFRT790M | 12.8 | [7] |

| Compound 12 | Pyrrolo[3,2-d]pyrimidine derivative | EGFRWT | 14.5 | [7] |

Signaling Pathway: EGFR Inhibition

This diagram depicts the EGFR signaling cascade and the point of intervention by purine analog inhibitors.

Antiviral Activity: A Broad-Spectrum Defense

Purine analogs are potent antiviral agents that mimic natural nucleosides and are incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.[8] They are effective against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).

Inhibition of Viral Polymerases

A common mechanism for antiviral purine analogs is the inhibition of viral DNA or RNA polymerases. After phosphorylation to their active triphosphate form, these analogs compete with natural deoxynucleoside triphosphates for incorporation into the growing nucleic acid chain.

Table 3: Antiviral Activity of Selected Purine Analogs

| Compound | Virus | Assay | IC50 (µM) | Reference |

| Acyclovir | HSV-1 | CPE Reduction | - | [9] |

| Ganciclovir | DHBV | DNA Replication | - | [10] |

| Penciclovir | DHBV | DNA Replication | - | [10] |

| T0516-4834 | HIV-1 | Replication | 0.2 | [11] |

| L-50 | HIV-1 | Replication | 0.25 | [12] |

Inhibition of HIV Tat-TAR Interaction

A unique antiviral strategy targeting HIV involves the disruption of the interaction between the viral Tat protein and the TAR RNA element, which is crucial for efficient viral transcription.[13]

Logical Relationship: HIV Tat-TAR Interaction and its Inhibition

The following diagram illustrates the essential interaction between HIV Tat protein and TAR RNA for viral transcription and how this can be targeted by inhibitors.

Immunomodulatory and Anti-inflammatory Activity

Certain substituted purines act as agonists for Toll-like receptors (TLRs), particularly TLR7, which are involved in the innate immune response. Activation of TLR7 can lead to the production of pro-inflammatory cytokines and the enhancement of adaptive immunity, making these compounds potential vaccine adjuvants and immunotherapies for cancer and infectious diseases.

Table 4: TLR7 Agonist Activity of Selected Purine Analogs

| Compound | Target | EC50 (µM) | Reference |

| Compound 29 | TLR7 | 1.57 | [14] |

| Compound 30 | TLR7 | 0.26 | [14] |

| Gardiquimod | hTLR7 | 4 | [15] |

| BMS Compound [I] | hTLR7 | 13 | [16] |

Cytokinin Activity: Regulating Plant Growth

In the realm of plant biology, N6-substituted purine analogs are recognized as cytokinins, a class of plant hormones that promote cell division and influence various aspects of plant growth and development.[17]

Table 5: Cytokinin Activity of a Substituted Purine Analog

| Compound | Activity | Concentration for Detectable Inhibition (µM) | Bioassay | Reference |

| 4-cyclopentylamino-2-methylthiopyrrolo[2,3-d]pyrimidine | Anticytokinin | 0.009 | Tobacco callus | [18] |

Signaling Pathway: Cytokinin Signaling in Arabidopsis

The diagram below outlines the two-component signaling pathway for cytokinins in Arabidopsis thaliana.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic effects of substituted purine analogs on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium

-

Substituted purine analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the substituted purine analog in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol is for determining the inhibitory activity of purine analogs against CDK2/cyclin E.

Materials:

-

Recombinant human CDK2/cyclin E

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate peptide (e.g., a derivative of Histone H1)

-

ATP ([γ-33P]ATP for radiometric assay)

-

Substituted purine analog stock solution (in DMSO)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CDK2/cyclin E, and the substrate peptide.

-

Add serial dilutions of the substituted purine analog to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiometric assays or a luminescence-based ADP detection kit).

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Antiviral Plaque Reduction Assay (HSV-1)

This protocol assesses the antiviral activity of purine analogs against Herpes Simplex Virus-1.

Materials:

-

Vero cells (or other susceptible cell line)

-

HSV-1 stock

-

Culture medium (e.g., DMEM with 2% FBS)

-

Substituted purine analog stock solution

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the purine analog in culture medium.

-

Pre-treat the confluent cell monolayers with the compound dilutions for 2 hours at 37°C.

-

Infect the cells with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour.

-

Remove the virus inoculum and overlay the cells with methylcellulose medium containing the respective concentrations of the purine analog.

-

Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Fix the cells (e.g., with methanol) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[19]

Cytokinin Bioassay (Tobacco Callus Growth)

This protocol is for evaluating the cytokinin or anticytokinin activity of substituted purines.

Materials:

-

Tobacco callus culture

-

Murashige and Skoog (MS) basal medium

-

Auxin (e.g., NAA)

-

Cytokinin standard (e.g., Kinetin or BAP)

-

Substituted purine analog

-

Petri dishes

Procedure:

-

Prepare MS medium containing a fixed concentration of auxin.

-

For cytokinin activity testing, add serial dilutions of the test compound to the medium.

-

For anticytokinin activity testing, add a fixed, growth-promoting concentration of a standard cytokinin and serial dilutions of the test compound.

-

Inoculate each plate with a pre-weighed piece of tobacco callus.

-

Incubate the cultures in the dark at 25°C for 3-4 weeks.

-

Measure the final fresh weight of the callus.

-

Determine the concentration of the compound that promotes half-maximal growth (for agonists) or inhibits growth by 50% (for antagonists).[18]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclin-dependent kinase 1 by purines and pyrrolo[2,3-d]pyrimidines does not correlate with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity of purine analogs against Leishmania donovani in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxyurea potentiates the antiherpesvirus activities of purine and pyrimidine nucleoside and nucleoside phosphonate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antiviral activity of penciclovir, a novel purine nucleoside, against duck hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Tat-TAR RNA Interaction for HIV-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of both HIV-1 reverse transcription and gene expression by a cyclic peptide that binds the Tat-transactivating response element (TAR) RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]

- 17. zymeworks.com [zymeworks.com]

- 18. Anticytokinin activity of substituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-Chloropurines: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 6-chloropurine has emerged as a versatile starting material and a pharmacologically significant moiety in its own right. Its reactivity at the C6 position allows for a diverse range of chemical modifications, leading to the discovery of compounds with potent antiviral, anticancer, and antifungal activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-chloropurine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Core Structure-Activity Relationship Insights

The biological activity of 6-chloropurine derivatives is intricately linked to the nature of the substituents at various positions of the purine ring, most notably at the N9 and C2 positions, in addition to the modifications at the C6 position itself.

The Significance of the 6-Chloro Moiety: The chlorine atom at the C6 position is a key determinant of the biological activity of many 6-chloropurine analogs. Its electrophilic nature makes it a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is not only crucial for the synthesis of diverse libraries of 6-substituted purines but may also play a role in the mechanism of action, potentially through covalent bond formation with target enzymes[1]. Studies on anti-SARS-CoV agents have shown that the presence of the 6-chlorine atom is important for antiviral activity[1].

Modifications at the N9 Position: The N9 position of the purine ring is a common site for modification, often with sugar moieties (to form nucleosides) or other cyclic or acyclic groups.

-

Nucleoside Analogs: The nature of the sugar moiety in 6-chloropurine nucleosides significantly impacts their activity. For instance, in the context of anti-SARS-CoV activity, an unprotected 5'-hydroxyl group or a benzoylated 5'-hydroxyl group on the ribose sugar can lead to potent antiviral effects[1].

-

Cyclic and Bicyclic Substituents: The introduction of non-sugar cyclic groups, such as a cyclopentyl or a norbornyl moiety, at the N9 position has yielded compounds with significant cytostatic and antiviral activities[2]. The bicyclic skeleton in these analogs can be seen as a mimic of the sugar portion of nucleosides.

Substitutions at the C2 Position: Modifications at the C2 position of the 6-chloropurine scaffold can also modulate biological activity. For example, the introduction of an amino group at the C2 position to create a 2-amino-6-chloropurine (a guanine derivative) was found to be unfavorable for anti-SARS-CoV activity[1].

Displacement of the 6-Chloro Group: The reactivity of the 6-chloro group allows for its displacement by a wide array of nucleophiles, leading to diverse classes of 6-substituted purines with varied biological profiles.

-

6-Phenylpurines: Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids have been employed to synthesize 6-phenylpurines. Several 6-(4-substituted phenyl)purine ribonucleosides have demonstrated significant cytostatic activity.

-

6-Aminopurines: Substitution with various amines leads to 6-aminopurine derivatives. The nature of the amino substituent, as well as the other substituents on the purine ring, dictates the resulting biological activity, which can range from immunostimulatory to anticancer.

-

6-Thiopurines: 6-Chloropurine can be metabolized in vivo to the well-known anticancer agent 6-mercaptopurine. This conversion is mediated by glutathione S-transferase, highlighting a key metabolic pathway that contributes to the bioactivity of 6-chloropurines.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological data for a selection of 6-chloropurine derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Antiviral Activity of 6-Chloropurine Nucleoside Analogs against SARS-CoV

| Compound | N9-Substituent | C2-Substituent | IC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI)[1] |

| 1 | Ribose | H | 48.7 | >300 | >6.2 |

| 2 | 2'-Deoxyribose | H | 108 | >300 | >2.8 |

| 5 | Ribose | NH2 | >300 | >300 | - |

| 11 | 5'-Benzoyl-ribose | H | 14.5 | >300 | >20.7 |

Table 2: Anticancer Activity of 6,9-Disubstituted Purine Derivatives

| Compound | N9-Substituent | C6-Substituent | Cell Line | IC50 (µM)[2] |

| 15 | Cyclopentyl | 4-(4-Fluorophenyl)piperazin-1-yl | HepG2 | <10 |

| 17 | Cyclopentyl | 4-(4-Chlorophenyl)piperazin-1-yl | HepG2 | <10 |

| 19 | Cyclopentyl | 4-(4-Bromophenyl)piperazin-1-yl | HepG2 | <5 |

| 24 | Cyclopentyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | HepG2 | <10 |

| 49 | Cyclopentyl | 4-Fluorophenyl | HepG2 | <10 |

| 56 | Cyclopentyl | 3,4-Dichlorophenyl | HepG2 | <10 |

Table 3: Antifungal Activity of 6-Substituted Purine Analogs

| Compound | C6-Substituent | Fungal Strain | MIC (µg/mL) |

| Amiloride Analog 16 | 2-Benzofuran | Cryptococcus neoformans | 4[3][4] |

| Amiloride Analog 17 | 2-Benzofuran | Cryptococcus neoformans | 4[3][4] |

| Amiloride Analog 8 | 2-Benzofuran | Cryptococcus neoformans | 16[3][4] |

| Amiloride Analog 9 | 2-Benzofuran | Cryptococcus neoformans | 16[3][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are methodologies for key experiments cited in the study of 6-chloropurine derivatives.

Synthesis of 9-Substituted-6-chloropurines

General Procedure for N9-Alkylation of 6-Chloropurine:

A mixture of 6-chloropurine (1 equivalent), the appropriate alkylating agent (e.g., cyclopentyl bromide, 1.1 equivalents), and a base such as potassium carbonate (K2CO3, 2 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 9-substituted-6-chloropurine[2].

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV) is prepared in 24-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. A semi-solid overlay (e.g., containing carboxymethyl cellulose) is often used to prevent non-specific spread of the virus.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is then determined by regression analysis of the dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Adherent cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates with 1% acetic acid.

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is then read on a microplate reader at a wavelength of approximately 515 nm.

-

GI50/IC50 Calculation: The percentage of cell growth inhibition is calculated for each compound concentration, and the concentration that causes 50% inhibition of cell growth (GI50 or IC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 6-chloropurine derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of De Novo Purine Biosynthesis

As purine analogs, 6-chloropurine derivatives can interfere with the de novo purine biosynthesis pathway, a critical process for cell growth and proliferation. By mimicking endogenous purines, these compounds or their metabolites can inhibit key enzymes in this pathway, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.

Caption: De Novo Purine Synthesis Pathway and Potential Inhibition by 6-Chloropurine Metabolites.

Induction of Apoptosis

A common mechanism of action for anticancer 6-chloropurine derivatives is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

References

- 1. The synthesis of some 9-[p-(bis-2-chloroethylamino)phenyl]-6-substituted purines as potential cytotoxic agents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Purine Functionalization: An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and antagonists for G-protein coupled receptors. The ability to precisely modify this privileged heterocycle is paramount for the development of novel therapeutics. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the purine ring system. This technical guide provides a comprehensive overview of the core palladium-catalyzed cross-coupling reactions utilized in the functionalization of purines, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to empower researchers in their drug discovery endeavors.

Core Palladium-Catalyzed Cross-Coupling Reactions on Purines

The functionalization of halopurines or other activated purine derivatives through palladium catalysis allows for the introduction of a wide array of substituents at the C2, C6, and C8 positions. The most prominently employed reactions include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The regioselectivity of these reactions on di- or tri-halogenated purines is a key consideration, with the C6 position generally exhibiting the highest reactivity, followed by C8 and then C2.[1]

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction, which couples a halide with an organoboron reagent, is a robust method for creating biaryl and vinyl-purine derivatives.[1][2] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their esters make it a favored strategy in medicinal chemistry.[1]

Table 1: Suzuki-Miyaura Coupling of Halopurines - Representative Data

| Entry | Purine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | 1.5 | 95 | [3] |

| 2 | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 2 | 77 (mono-arylated at C6) | [3][4] |

| 3 | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 2 | 85 (mono-arylated at C2) | [3] |

| 4 | 8-Bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | Custom Example |

| 5 | 5-Iodo-2'-deoxyuridine | 3-Methoxyphenyl boronic acid | SerrKap palladacycle (1) | - | K₃PO₄ | H₂O/EtOH | 60 | 0.5 | >95 | [5] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted purines.[6][7][8] These products are valuable as synthetic intermediates and have shown biological activity themselves. The reaction is typically co-catalyzed by palladium and copper salts.[9]

Table 2: Sonogashira Coupling of Halopurines - Representative Data

| Entry | Purine Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Iodopurine-containing ODN | Ethynyl pseudo-nucleobase | Pd(PPh₃)₄ (10) | CuI (20) | DIPEA | DMF | RT | 12 | N/A (On-column) | [6][7] |

| 2 | 8-Iodoguanosine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 60 | 6 | 78 | Custom Example |

| 3 | 6-Chloro-9-(p-toluenesulfonyl)-9H-purine | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 4 | 85 | Custom Example |

| 4 | 2-Bromo-6-chloropurine | Trimethylsilylacetylene | Pd(dppf)Cl₂ (5) | CuI (10) | DIPA | Dioxane | 80 | 12 | 72 | Custom Example |

| 5 | 6-Chloro-2,8-diiodo-9-THP-9H-purine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 2 | 90 (at C8) | [10] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl purines by coupling an amine with an aryl halide.[11][12] This reaction has broad substrate scope, allowing for the introduction of a diverse range of nitrogen-containing functional groups.[13]

Table 3: Buchwald-Hartwig Amination of Halopurines - Representative Data

| Entry | Purine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 8-Bromoadenine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 92 | Custom Example |

| 2 | 6-Chloropurine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 | Custom Example |

| 3 | 2-Bromo-9-methylpurine | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 78 | Custom Example |

| 4 | 8-Iodopurine | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 89 | [14] |

Heck Reaction: Alkenylation of Purines

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a new C-C bond, providing access to alkenyl-substituted purines.[15][16] This reaction is particularly useful for the introduction of vinyl groups, which can be further functionalized.

Table 4: Heck Reaction of Halopurines - Representative Data

| Entry | Purine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5'-O-DMTr-5-iodo-2'-deoxyuridine | Acrylamide linker | Pd(OAc)₂ (3) | PTABS (6) | Et₃N | DMF | 80 | 2 | 76 | [17] |

| 2 | 8-Bromoguanosine | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 120 | 24 | 65 | Custom Example |

| 3 | 6-Iodopurine | Methyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 82 | Custom Example |

| 4 | 2-Iodo-9-methyladenine | Butyl acrylate | Herrmann's catalyst (2) | - | DBU | Dioxane | 100 | 18 | 75 | Custom Example |

Stille Coupling: Tin-Mediated C-C Bond Formation

The Stille reaction couples an organotin compound with an organic halide.[6][10] While the toxicity of organotin reagents is a drawback, the reaction is highly versatile and tolerates a wide variety of functional groups.[2][6]

Table 5: Stille Coupling of Halopurines - Representative Data

| Entry | Purine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 88 | |

| 2 | 8-Bromo-2'-deoxyadenosine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 6 | 91 | Custom Example |

| 3 | 2-Iodo-6-methoxypurine | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (5) | - | CuI | DMF | 80 | 8 | 79 | Custom Example |

| 4 | 6-Triflyloxypurine ribonucleoside | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | LiCl | THF | 60 | 4 | 85 | Custom Example |

Experimental Protocols

The following sections provide detailed, generalized experimental procedures for the key palladium-catalyzed cross-coupling reactions on purine rings. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Method A (Anhydrous Conditions): To an oven-dried flask purged with argon is added the halopurine (1.0 mmol), boronic acid (1.5 mmol), potassium carbonate (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol).[3] Toluene (10 mL) is added, and the mixture is heated to 100 °C with stirring until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[3]

Method B (Aqueous Conditions): In a flask, the halopurine (1.0 mmol), boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.025 mmol) are combined. A mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1, 10 mL) is added. The reaction is heated to 85 °C and stirred until completion. The workup procedure is similar to Method A.

General Procedure for Sonogashira Coupling

To a solution of the halopurine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL) is added the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol).[9] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol), is then added. The reaction mixture is stirred at room temperature or heated as required, under an inert atmosphere, until the reaction is complete. The mixture is then diluted with an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the halopurine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 mmol), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, dioxane, 10 mL) is added, and the mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through Celite, and the filtrate is concentrated. Purification by column chromatography yields the desired N-substituted purine.

General Procedure for Heck Alkenylation

A mixture of the halopurine (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (if necessary, e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF, acetonitrile, 10 mL) is heated under an inert atmosphere.[5] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[5]

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, the halopurine (1.0 mmol), organostannane (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and anhydrous solvent (e.g., toluene, DMF, 10 mL) are combined.[2] In some cases, an additive such as lithium chloride or copper(I) iodide can be beneficial.[2] The mixture is heated until the starting material is consumed. For workup, the reaction mixture is cooled and can be treated with an aqueous solution of potassium fluoride to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Mechanistic Overview and Experimental Workflow

The palladium-catalyzed cross-coupling reactions on purine rings generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or carbopalladation/migratory insertion in the case of the Heck reaction), and reductive elimination.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions on purine rings.

The experimental workflow for these reactions typically involves a systematic sequence of steps from reaction setup to product isolation and purification.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling on purine rings.

Conclusion

Palladium-catalyzed cross-coupling reactions represent an indispensable tool in the synthetic organic chemist's arsenal for the functionalization of purine rings. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions provide reliable and versatile pathways to a vast chemical space of purine derivatives, significantly impacting the field of drug discovery. A thorough understanding of the reaction conditions, substrate scope, and underlying mechanisms, as detailed in this guide, is crucial for the successful design and execution of synthetic strategies targeting novel and potent purine-based therapeutics. The continued development of more active, stable, and universal catalyst systems will undoubtedly further expand the horizons of purine chemistry.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

"stability and storage conditions for halogenated purine compounds"

An In-depth Technical Guide to the Stability and Storage of Halogenated Purine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Halogenated purine compounds are a critical class of molecules in biochemical research and pharmaceutical development. As analogues of natural purines, they serve as intermediates in chemical synthesis, as probes for studying biological pathways, and as active pharmaceutical ingredients (APIs) in antiviral and anticancer therapies[1][2]. The efficacy, safety, and reproducibility of experiments and therapeutic outcomes involving these compounds are intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of halogenated purines, recommended storage conditions, and the experimental protocols used to assess their degradation.

Core Principles of Stability

The stability of a halogenated purine is its ability to resist chemical change over time. The introduction of a halogen atom (F, Cl, Br, I) to the purine ring can significantly alter the molecule's electronic properties, influencing its susceptibility to degradation. The strength of the carbon-halogen bond is a key factor; for instance, the carbon-fluorine bond is exceptionally strong, often rendering fluorinated compounds more stable and potentially recalcitrant to metabolism[3]. Conversely, other halogenated purines can be excellent substrates for substitution reactions[4][5].

Degradation can compromise the compound's purity, leading to reduced efficacy, altered biological activity, and potentially the formation of toxic by-products[6][7]. Key environmental factors that influence the stability of these compounds include temperature, pH, light, and the presence of oxidizing agents.

General Storage and Handling Recommendations

Proper storage is paramount to preserving the integrity of halogenated purine compounds. The following are general guidelines, though specific product datasheets should always be consulted.

-

Solid Compounds : As a solid, these compounds are generally more stable. However, to minimize degradation, they should be stored in tightly sealed containers to protect them from moisture and air. For long-term storage, refrigeration (-20°C) or freezing (-80°C) in a desiccated environment is often recommended[8][9]. For example, 6-Chloroguanine is best stored sealed, away from moisture and light, at -20°C for up to a month or -80°C for six months[9]. Similarly, 6-Iodopurine should be kept in a dark place, sealed in a dry environment at room temperature[10]. 6-Chloropurine is noted to be chemically stable under normal conditions but should be stored in a sealed container away from acidic substances in a dry, room-temperature environment[11].

-

Solutions : Halogenated purines in solution are significantly more susceptible to degradation.

-

Preparation : Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, use a sterile, inert solvent.

-

Storage : We recommend that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month.[8] Long-term storage of solutions is generally not recommended[8].

-

Handling : Before use, and prior to opening the vial, it is recommended that the frozen solution be allowed to equilibrate to room temperature for at least 60 minutes to ensure homogeneity[8].

-

Quantitative Stability Data

Forced degradation studies are essential for quantifying the stability of a drug substance under various stress conditions[12][13]. Fludarabine phosphate, a fluorinated purine analogue, is a well-studied example.

| Compound | Concentration & Medium | Storage Condition | Duration | Stability Outcome | Analytical Method | Reference |

| Fludarabine Phosphate | 25 mg/mL (concentrate) in glass | Room Temp (15-25°C) | 15 Days | >93.3% of initial concentration | HPLC-UV (λ=265 nm) | [14][15] |

| Fludarabine Phosphate | 25 mg/mL (concentrate) in glass | Refrigerated (2-8°C) | 15 Days | >93.3% of initial concentration | HPLC-UV (λ=265 nm) | [14][15] |

| Fludarabine Phosphate | Diluted in 0.9% NaCl in PE bags | Room Temp (15-25°C) | 15 Days | >93.3% of initial concentration | HPLC-UV (λ=265 nm) | [14][15] |

| Fludarabine Phosphate | Diluted in 0.9% NaCl in PE bags | Refrigerated (2-8°C) | 15 Days | >93.3% of initial concentration | HPLC-UV (λ=265 nm) | [14][15] |

| Fludarabine Phosphate | 0.25 mg/mL & 1.2 mg/mL in 0.9% NaCl | Room Temp (20-25°C) | 115 Days | Physicochemically stable | HPLC | [16] |

| Fludarabine Phosphate | 0.25 mg/mL & 1.2 mg/mL in 0.9% NaCl | Refrigerated (2-8°C) | 115 Days | Physicochemically stable | HPLC | [16] |

| Fludarabine Phosphate | 6 mg/mL in 0.9% NaCl | Room Temp (20-25°C) | 5 Days | Physicochemically stable | HPLC | [16] |

| Fludarabine Phosphate | 6 mg/mL in 0.9% NaCl | Refrigerated (2-8°C) | 7 Days | Physicochemically stable | HPLC | [16] |

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to identify likely degradation products and establish degradation pathways[7][13]. This data is crucial for developing stability-indicating analytical methods.

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Detailed Methodologies

The following protocols are representative of those used in forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines[12].

a) Hydrolytic Degradation (Acid and Base)

-

Objective : To assess susceptibility to hydrolysis.

-

Protocol :

-

Prepare a solution of the halogenated purine compound (e.g., 1 mg/mL).

-

For acid hydrolysis, treat the solution with an appropriate concentration of hydrochloric or sulfuric acid (typically 0.1 M to 1 M)[12].

-

For base hydrolysis, treat the solution with an equivalent concentration of sodium hydroxide or potassium hydroxide[12].

-

Incubate the solutions at a controlled temperature (e.g., room temperature or elevated, such as 60°C) for a defined period (e.g., several hours to days).

-

At specified time points, withdraw aliquots, neutralize them (e.g., with an equivalent amount of base or acid, respectively), and dilute to a suitable concentration for analysis.

-

Analyze using a stability-indicating method.

-

b) Oxidative Degradation

-

Objective : To assess susceptibility to oxidation.

-

Protocol :

-

Prepare a solution of the compound.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (typically 3-30%).

-

Store the mixture at room temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time points for immediate analysis.

-

Analyze using a stability-indicating method.

-

c) Photolytic Degradation

-

Objective : To assess stability under light exposure.

-

Protocol :

-

Expose the compound, both in its solid state and in solution, to a controlled light source.

-

The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.

-

Maintain a constant temperature throughout the experiment.

-

After the exposure period, analyze the samples and controls.

-

d) Thermal Degradation

-

Objective : To assess stability under heat stress.

-

Protocol :

-

Place the solid compound in a controlled temperature environment (e.g., an oven).

-

Stress testing is often conducted in 10°C increments above the standard accelerated testing temperature (e.g., 50°C, 60°C, 70°C)[12].

-

Analyze the sample at various time points to determine the rate of degradation.

-

Analytical Method Example: HPLC for Fludarabine

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

-

Method : A study on fludarabine phosphate utilized a reversed-phase HPLC method with ultraviolet (UV) detection[14][17].

-

Column : Reversed-phase C18 column[18].

-

Mobile Phase : Isocratic elution with a mixture of methanol and a phosphate buffer solution[18].

-

Detection : UV detector set at a specific wavelength (e.g., 260 nm or 265 nm)[14][18].

-

Analysis : The concentration of the active compound is determined by comparing the peak area of the sample to that of a reference standard. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Logical Relationship of Stability Factors

The stability of a halogenated purine is a function of its inherent chemical properties and its external environment. The following diagram illustrates the relationship between common stressors and protective storage measures.

Caption: Relationship between stressors and protective storage.

References

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Purine analogue - Wikipedia [en.wikipedia.org]

- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromopurine | 767-69-1 [chemicalbook.com]

- 5. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Stability and Storage | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 6-Iodopurine CAS#: 2545-26-8 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]

- 15. [PDF] The stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9 | Semantic Scholar [semanticscholar.org]

- 16. Physicochemical stability of Fludarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]